molecular formula C9H16N4O2 B14135977 1-butyl-3-(2-methyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)urea CAS No. 400870-40-8

1-butyl-3-(2-methyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)urea

Cat. No.: B14135977
CAS No.: 400870-40-8
M. Wt: 212.25 g/mol
InChI Key: UHRPZMQRRWPBDS-UHFFFAOYSA-N
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Description

1-butyl-3-(2-methyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)urea is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a butyl group at position 1, a methyl group at position 2, and a urea moiety at position 3 of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-3-(2-methyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)urea typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a β-diketone or an α,β-unsaturated carbonyl compound. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via an alkylation reaction using butyl halides in the presence of a base such as potassium carbonate.

    Formation of the Urea Moiety: The final step involves the reaction of the pyrazole derivative with an isocyanate or a carbamoyl chloride to form the urea moiety. This reaction is typically carried out under mild conditions, such as room temperature, in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

1-butyl-3-(2-methyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in ethanol at room temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.

Major Products Formed

    Oxidation: Formation of oxo derivatives with increased oxidation states.

    Reduction: Formation of reduced pyrazole derivatives with hydrogenated nitrogen atoms.

    Substitution: Formation of substituted urea derivatives with various functional groups.

Scientific Research Applications

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is being studied for its potential use as a pharmaceutical intermediate in the development of new drugs targeting various diseases.

    Industry: It is used in the synthesis of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-butyl-3-(2-methyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-butyl-3-(2-methyl-5-oxo-2,5-dihydro-1H-pyrazol-4-yl)urea: Similar structure with a different substitution pattern on the pyrazole ring.

    1-butyl-3-(2-methyl-5-oxo-2,5-dihydro-1H-pyrazol-5-yl)urea: Another isomer with the urea moiety attached at a different position.

    1-butyl-3-(2-methyl-5-oxo-2,5-dihydro-1H-pyrazol-2-yl)urea: Isomer with the urea moiety attached at the 2-position of the pyrazole ring.

Uniqueness

1-butyl-3-(2-methyl-5-oxo-2,5-dihydro-1H-pyrazol-3-yl)urea is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers. The presence of the butyl group and the urea moiety at specific positions on the pyrazole ring can influence its reactivity, stability, and interaction with biological targets.

Properties

CAS No.

400870-40-8

Molecular Formula

C9H16N4O2

Molecular Weight

212.25 g/mol

IUPAC Name

1-butyl-3-(2-methyl-5-oxo-1H-pyrazol-3-yl)urea

InChI

InChI=1S/C9H16N4O2/c1-3-4-5-10-9(15)11-7-6-8(14)12-13(7)2/h6H,3-5H2,1-2H3,(H,12,14)(H2,10,11,15)

InChI Key

UHRPZMQRRWPBDS-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NC1=CC(=O)NN1C

Origin of Product

United States

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